Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a cyclopropyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the incorporation of the cyclopropyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.
Incorporation of the Cyclopropyl Group: Cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-aminopropanoylpyrrolidine-1-carboxylate: Lacks the cyclopropyl group.
Cyclopropyl 3-aminopropanoylpyrrolidine-1-carboxylate: Lacks the benzyl group.
Benzyl 3-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine: Lacks the carboxylate group.
Uniqueness
Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, benzyl group, and cyclopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C19H27N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)22(17-7-8-17)12-16-9-10-21(11-16)19(24)25-13-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,20H2,1H3 |
InChI Key |
YIFNTHKOAWQHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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